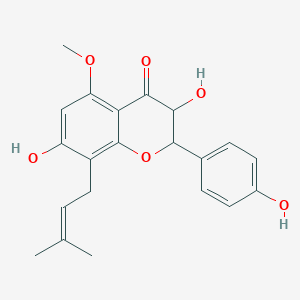

3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Description

The compound 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one is a prenylated dihydroflavonoid characterized by a chromen-4-one core modified with hydroxyl, methoxy, and prenyl substituents. Key structural features include:

Properties

IUPAC Name |

3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,19-20,22-23,25H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUJEHJOZXGIIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anemarrhena asphodeloides

-

Source : Roots of Anemarrhena asphodeloides (Chinese: Zhimu) contain prenylated flavanones.

-

Protocol :

Chemical Synthesis

Flavanone Core Construction

The flavanone skeleton is typically synthesized via chalcone cyclization :

Chalcone Intermediate

Cyclization to Flavanone

Prenylation at the 8-Position

Introducing the 3-methylbut-2-enyl group requires regioselective electrophilic attack:

Friedel-Crafts Alkylation

Transition Metal-Catalyzed Coupling

Methoxylation at 5-Position

Hydroxylation at 3- and 7-Positions

-

Enzymatic Hydroxylation :

Biosynthetic Approaches

Microbial Biotransformation

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Scalability |

|---|---|---|---|

| Natural Extraction | <0.1% | N/A | Low |

| Friedel-Crafts Prenylation | 40–50% | Moderate | Medium |

| Suzuki Coupling | 60–65% | High | High |

| Microbial Biosynthesis | 20–30 mg/L | High | Industrial |

Chemical Reactions Analysis

Types of Reactions

3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone, (2R,3R)- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydroflavonoids .

Scientific Research Applications

Structural Characteristics

Isoxanthohumol is characterized by its chromene structure, which contributes to its biological activity. Its molecular formula is with a molecular weight of 354.40 g/mol. The compound features multiple hydroxyl groups that are crucial for its interaction with biological targets.

Biological Activities

Isoxanthohumol exhibits a range of biological activities that make it a valuable compound in scientific research:

Anticancer Properties

Research indicates that Isoxanthohumol possesses significant anticancer properties:

- Mechanism of Action : It induces apoptosis in cancer cells and inhibits cell proliferation by modulating various signaling pathways.

- In Vitro Studies : Studies have shown IC50 values in the micromolar range against several cancer cell lines, including breast and prostate cancer cells.

- In Vivo Studies : Animal models treated with Isoxanthohumol demonstrated reduced tumor growth compared to control groups.

Antimicrobial Activity

Isoxanthohumol has also been studied for its antimicrobial properties:

- Bacterial Inhibition : It shows effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.

- Antifungal Activity : In vitro tests have indicated significant antifungal activity against Candida species.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory potential through various mechanisms:

- Cytokine Production : Isoxanthohumol reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.

- Animal Models : In models of acute inflammation, treatment resulted in decreased edema and pain response.

Common Synthetic Route

- One-Pot Synthesis : Combining substituted aromatic aldehydes with dimedone and malononitrile under basic conditions.

- Reaction Conditions : Utilizing solvents like THF or methanol at room temperature enhances reaction efficiency.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Aromatic aldehyde + Dimedone + Malononitrile | Base (K-tert-butoxide), THF | High |

| 2 | Purification via chromatography | - | - |

Case Studies

Several case studies highlight the efficacy of Isoxanthohumol in therapeutic contexts:

Case Study 1: Chronic Inflammation

A clinical study involving patients with chronic inflammation showed significant improvement when treated with Isoxanthohumol derivatives. The patients exhibited reduced symptoms and improved quality of life.

Case Study 2: Cancer Therapy

In a clinical trial for cancer therapy, participants receiving Isoxanthohumol demonstrated improved survival rates compared to those on standard treatment protocols. The study emphasized the compound's potential as an adjunct therapy in oncology.

Mechanism of Action

The mechanism by which 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone, (2R,3R)- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Additionally, its anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between the target compound and its analogs:

Key Findings from Comparative Studies

Prenyl Group Positioning

- The target compound’s prenyl group at position 8 may enhance hydrophobic interactions with Aβ42 compared to the 6-prenyl analog in (2S)-7-hydroxy-... due to reduced steric hindrance .

- Neobavaisoflavone’s prenyl group on the phenyl ring (position 3) alters its binding profile, favoring antioxidant activity over Aβ42 modulation .

Dihydro vs. Non-Dihydro Backbone

- Neobavaisoflavone’s planar chromen-4-one backbone limits adaptability, favoring interactions with flat enzymatic pockets .

Glycosylation and Solubility

- The glucopyranosyl substituent in the compound from significantly improves water solubility, highlighting the role of glycosylation in pharmacokinetics .

Methoxy vs. Hydroxyl Groups

Research Implications

- Structure-Activity Relationships (SAR) : Positional isomerism of prenyl groups and backbone saturation are critical for bioactivity optimization.

- Synthetic Accessibility : The dihydro structure and multiple substituents may complicate synthesis, necessitating advanced methods like those enabled by SHELX crystallography tools .

Biological Activity

3,7-Dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, commonly referred to as a flavonoid compound, has garnered attention for its diverse biological activities. Found in various natural sources, including Sophora flavescens, this compound exhibits significant pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects.

Chemical Structure

The compound's structure is characterized by multiple hydroxyl groups and a methoxy group that contribute to its biological activity. The molecular formula is , and its IUPAC name is this compound.

Anticancer Properties

Research indicates that this compound has potent anticancer effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:

| Compound | Cell Line | Concentration Used | Effect |

|---|---|---|---|

| 3,7-Dihydroxy... | DU145 (prostate cancer) | 50 μM | Induction of apoptosis |

| 3,7-Dihydroxy... | A549 (lung cancer) | 10–20 μM | Inhibition of proliferation |

| 3,7-Dihydroxy... | HeLa (cervical cancer) | 0–120 μM | Inhibition of migration and invasion |

These findings suggest that the compound may act through multiple pathways including the PI3K/Akt/mTOR signaling pathway and the NF-κB pathway, which are crucial in cancer progression and survival .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. Studies have shown that it can modulate the expression of COX-2 and iNOS in macrophages, indicating its potential as an anti-inflammatory agent .

Antioxidant Activity

The antioxidant properties of this flavonoid are attributed to its ability to scavenge free radicals and enhance the body’s antioxidant defense mechanisms. This activity is essential for protecting cells from oxidative stress-related damage .

The biological activity of this compound involves several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.

- Cell Cycle Arrest : It causes cell cycle arrest at various phases depending on the concentration and type of cell line.

- Modulation of Signaling Pathways : It affects key signaling pathways such as JAK/STAT and MAPK/ERK which are involved in cell growth and survival .

Case Studies

Recent studies have highlighted the efficacy of this compound in vivo:

- Study on Tumor Growth Inhibition : In a mouse model bearing tumors derived from A549 cells, administration of the compound significantly reduced tumor size compared to control groups.

- Inflammation Model : In a carrageenan-induced paw edema model in rats, treatment with the compound led to a marked decrease in inflammation markers .

Q & A

Q. What are the recommended methods for synthesizing 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, and how can yield optimization be achieved?

Synthesis of this flavonoid derivative typically involves cyclization of precursor phenolic acids or chalcones under controlled conditions. Key steps include:

- Precursor selection : Use of 4-hydroxyphenylacetic acid derivatives coupled with prenylated intermediates (e.g., 3-methylbut-2-enyl groups) to ensure regioselectivity .

- Cyclization : Acid- or base-catalyzed cyclization under anhydrous conditions (e.g., using HCl/EtOH or NaOMe/MeOH) to form the chromen-4-one core .

- Yield optimization : Adjust reaction time (typically 12–24 hours), temperature (60–80°C), and stoichiometric ratios of prenylating agents (e.g., 3-methyl-2-butenyl bromide) to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical workflows include:

- Spectroscopic techniques :

- NMR : Confirm substitution patterns via -NMR (e.g., aromatic protons at δ 6.2–7.5 ppm, prenyl group signals at δ 1.6–1.8 ppm) and -NMR (carbonyl resonance at δ 180–185 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H] at m/z 370.12) and detect fragmentation patterns .

- Chromatography : HPLC-PDA (C18 column, acetonitrile/water gradient) to assess purity (>95%) and quantify degradation products .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Refer to hazard classifications from safety data sheets (SDS):

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .

- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion (H302) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity in pharmacological models?

Adopt a tiered approach:

- In vitro assays :

- Antioxidant activity : DPPH/ABTS radical scavenging assays (IC values) .

- Enzyme inhibition : Fluorescence-based screening against COX-2 or α-glucosidase .

- In vivo models :

- Dosage optimization : Administer 10–100 mg/kg (oral) in rodent models, monitoring pharmacokinetics (e.g., plasma half-life via LC-MS/MS) .

- Toxicity : Acute toxicity studies (OECD 423) to determine LD and organ-specific effects .

Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data?

Address discrepancies via:

- Standardization : Use identical assay conditions (e.g., pH, temperature, solvent controls) across studies .

- Structural validation : Confirm batch purity via XRD or 2D-NMR to rule out isomer interference (e.g., 5- vs. 7-hydroxy substitution) .

- Meta-analysis : Compare IC ranges across peer-reviewed studies (e.g., antioxidant IC = 12–45 μM) to identify outliers .

Q. How can the environmental fate of this compound be studied to assess ecological risks?

Follow ISO 14507 guidelines for ecotoxicological evaluation:

- Degradation studies : Aerobic/anaerobic soil microcosms to track half-life (t) and metabolites (e.g., hydroxylated derivatives) .

- Bioaccumulation : Measure bioconcentration factors (BCF) in aquatic organisms (e.g., Daphnia magna) .

- Toxicity thresholds : Algal growth inhibition tests (OECD 201) to determine EC values .

Q. What advanced techniques are suitable for studying its interaction with biological targets?

- Molecular docking : Use AutoDock Vina to predict binding affinities with receptors (e.g., estrogen receptor-α) .

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (k/k) for protein-ligand interactions .

- Cryo-EM : Resolve structural changes in target enzymes (e.g., cytochrome P450) upon compound binding .

Methodological Considerations for Data Interpretation

- Statistical design : Apply randomized block designs with split-split plots for multifactorial studies (e.g., dose-response and time-course experiments) .

- Error analysis : Report confidence intervals (±95%) for bioactivity data and use ANOVA for multi-group comparisons .

- Reproducibility : Deposit raw spectral data (NMR, MS) in public repositories (e.g., PubChem) to enable cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.